molecular formula C14H21N3O5S2 B2989750 Ethyl 4-methyl-2-(1-(methylsulfonyl)piperidine-2-carboxamido)thiazole-5-carboxylate CAS No. 1214838-74-0

Ethyl 4-methyl-2-(1-(methylsulfonyl)piperidine-2-carboxamido)thiazole-5-carboxylate

Cat. No.: B2989750
CAS No.: 1214838-74-0
M. Wt: 375.46
InChI Key: MEAZLHCXBQWMRZ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(1-(methylsulfonyl)piperidine-2-carboxamido)thiazole-5-carboxylate is a sophisticated chemical hybrid designed for early-stage drug discovery and pharmacological research. This molecule integrates two privileged structural motifs: a 4-methylthiazole-5-carboxylate core and a 1-(methylsulfonyl)piperidine-2-carboxamido moiety. The thiazole ring is a quintessential heterocycle in medicinal chemistry, renowned for its aromaticity derived from sulfur and nitrogen atoms within a five-membered ring, which allows it to participate in diverse donor-acceptor and nucleophilic reactions . This scaffold is present in a wide array of therapeutic agents and bioactive molecules, contributing to various pharmacological effects such as anticancer, antimicrobial, and anti-inflammatory activities . The ester functional group at the 5-position offers a versatile handle for further synthetic modification, enabling researchers to explore a broader chemical space. The amide-linked 1-(methylsulfonyl)piperidine side chain introduces a rigid, structured heterocycle often employed to modulate a compound's physicochemical properties, solubility, and conformational profile. The methylsulfonyl (mesyl) group is a strong electron-withdrawing moiety that can influence the molecule's binding affinity and metabolic stability. While the specific biological profile and mechanism of action for this exact compound require empirical determination, its molecular architecture suggests significant potential as a key intermediate or a novel scaffold. It is ideally suited for developing enzyme inhibitors, probing protein-protein interactions, or constructing more complex chemical libraries. This product is intended for research applications by qualified laboratory professionals only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-methyl-2-[(1-methylsulfonylpiperidine-2-carbonyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5S2/c1-4-22-13(19)11-9(2)15-14(23-11)16-12(18)10-7-5-6-8-17(10)24(3,20)21/h10H,4-8H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAZLHCXBQWMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCCN2S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-methyl-2-(1-(methylsulfonyl)piperidine-2-carboxamido)thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities. The chemical structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₂O₄S
  • Molecular Weight : 302.36 g/mol

Antitumor Activity

Research indicates that compounds with thiazole moieties often exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines. The presence of electron-donating groups, such as methyl groups in the structure, enhances their potency against cancer cells by improving their interaction with molecular targets involved in cell growth and survival pathways .

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MDA-MB-2311.61Induction of apoptosis
HepG21.98Inhibition of cell cycle progression
A-431<10Bcl-2 inhibition

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The compound's structure suggests potential activity against bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their resistance to multiple drugs .

Table 2: Antimicrobial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Acinetobacter baumannii8 µg/mL
Pseudomonas aeruginosa16 µg/mL

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, with a notable reduction in cell viability observed at concentrations as low as 10 µM. The mechanism was attributed to the activation of apoptotic pathways and modulation of key signaling proteins involved in tumor progression .
  • Antimicrobial Properties : Another investigation focused on the compound's ability to combat drug-resistant bacterial strains. Results indicated that it effectively inhibited bacterial growth at sub-micromolar concentrations, suggesting its potential as a lead compound for developing new antibiotics against resistant pathogens .
  • Structure-Activity Relationship (SAR) : Research into the SAR revealed that modifications to the thiazole ring and substituents significantly impacted biological activity. Compounds with additional methyl or sulfonyl groups showed enhanced interactions with target proteins, leading to improved efficacy against both cancer and bacterial cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 4-methyl-2-(1-(methylsulfonyl)piperidine-2-carboxamido)thiazole-5-carboxylate can be contextualized by comparing it with analogous thiazole derivatives. Key differences in substituents, synthesis routes, and biological activities are summarized below:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Substituents at Thiazole 2-Position Key Features Biological Activity Reference
Target Compound 1-(Methylsulfonyl)piperidine-2-carboxamido Enhanced solubility due to sulfonyl group; conformational flexibility from piperidine ring Potential kinase inhibition (e.g., CDK9)
Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate Methylthio and amino groups High structural similarity (0.98) but lacks sulfonyl and piperidine groups; prone to oxidation Not explicitly reported
Ethyl 4-methyl-2-(4'-pyridinyl)thiazole-5-carboxylate 4-Pyridinyl Aromatic heterocycle increases basicity; used in cardiac contractility studies Enhances cardiac contractility
Ethyl 4-methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylate 3,4-Dichlorophenyl Electron-withdrawing substituents improve stability; halogenated aromatic system Antibacterial applications
Ethyl 4-methyl-2-[2-(toluene-4-sulfonylamino)ethylamino]thiazole-5-carboxylate Sulfonamidoethylamino Sulfonamide group enhances hydrogen bonding; linear chain reduces rigidity Antifungal potential
Ethyl 4-methyl-2-(4-(methylthio)-3-nitrophenyl)thiazole-5-carboxylate 4-Methylthio-3-nitrophenyl Nitro group introduces strong electron-withdrawing effects; phenyl ring aids π-π stacking Not explicitly reported

Key Observations:

Substituent Effects :

  • Methylsulfonyl-piperidine in the target compound improves solubility and metabolic stability compared to thioether (e.g., methylthio) or halogenated aryl groups .
  • Aromatic vs. Aliphatic Substituents : Pyridinyl and dichlorophenyl groups enhance electronic interactions with biological targets but may reduce solubility .

Synthetic Routes: Most derivatives are synthesized via condensation of ethyl 2-chloro-3-oxobutanoate with thioureas or amines, followed by functional group modifications (e.g., sulfonylation, coupling with hydrazine) .

Biological Relevance :

  • The target compound’s piperidine-sulfonyl motif is structurally distinct from sulfonamides or pyridinyl groups, suggesting unique binding modes in kinase inhibition .
  • Compounds with sulfonamide or nitro groups (e.g., ) show varied applications, from antifungal to antibacterial activities .

Research Findings:

  • Kinase Inhibition : Derivatives with sulfonyl or carboxamide groups (e.g., the target compound) are prioritized in CDK9 inhibitor studies due to their ability to mimic ATP-binding motifs .
  • Antibacterial Activity : Halogenated aryl thiazoles (e.g., 3,4-dichlorophenyl) exhibit potency against methicillin-resistant bacteria, likely due to enhanced membrane penetration .
  • Cardiac Effects : Pyridinyl-substituted thiazoles modulate cardiac contractility via interactions with ion channels, highlighting the role of aromatic heterocycles in target specificity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of ethyl 2-chloro-3-oxobutanoate with naphthalene-2-carbothioamide in ethanol under reflux to form the thiazole-5-carboxylate core .
  • Step 2 : Introduction of the methylsulfonyl-piperidine moiety via nucleophilic acyl substitution using 1-(methylsulfonyl)piperidine-2-carboxylic acid and coupling agents like DCC/DMAP .
  • Optimization : Yield improvements (~15-20%) are achieved by controlling reaction time (8–12 hours), temperature (60–80°C), and solvent polarity (DMF or THF) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structural integrity?

  • Methodological Answer :

  • 1H NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm for CH3, δ 4.2–4.4 ppm for CH2), thiazole C-H (δ 8.1–8.3 ppm), and piperidine N–CH3 (δ 2.8–3.1 ppm) .
  • IR : Ester C=O (~1730 cm⁻¹), amide C=O (~1650 cm⁻¹), and sulfonyl S=O (~1350 cm⁻¹) stretches validate functional groups .
  • HRMS : Molecular ion peaks (e.g., m/z 396 for C15H18N3O4S2+) confirm the molecular formula .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted starting materials .
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) resolves regioisomers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict biological activity?

  • Methodological Answer :

  • Docking (Glide XP) : Dock the compound into target proteins (e.g., CDK9) using a flexible ligand/rigid receptor approach. Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu92) and hydrophobic interactions with catalytic pockets .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) to assess electronic properties (e.g., HOMO-LUMO gap < 4 eV suggests reactivity) .

Q. What strategies resolve contradictions in SAR studies for methylsulfonyl-piperidine derivatives?

  • Methodological Answer :

  • Bioisosteric Replacement : Swap methylsulfonyl with sulfonamide or trifluoromethanesulfonyl groups to evaluate potency shifts .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., piperidine sulfonyl vs. thiazole methyl) to activity using regression models .

Q. How can X-ray crystallography address challenges in structural refinement (e.g., twinning, disorder)?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron data (d ≤ 0.8 Å) to resolve overlapping electron density for the piperidine ring .
  • SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals and PART/SUMP restraints for disordered methylsulfonyl groups .

Q. What in vitro assays are suitable for evaluating enzyme inhibition (e.g., IC50 determination)?

  • Methodological Answer :

  • Kinetic Assays : Use fluorescence-based CDK9 inhibition assays with ATP concentrations near Km (10 µM). Fit dose-response curves to a four-parameter logistic model for IC50 calculation .
  • Cellular Assays : Measure antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT, correlating IC50 with target engagement (Western blot for phospho-RNAPII) .

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